molecular formula C13H24N2O2 B12652412 1-Decylimidazolidine-2,4-dione CAS No. 85391-27-1

1-Decylimidazolidine-2,4-dione

Cat. No.: B12652412
CAS No.: 85391-27-1
M. Wt: 240.34 g/mol
InChI Key: HRKFLPRNEULGNH-UHFFFAOYSA-N
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Description

1-Decylimidazolidine-2,4-dione is a heterocyclic compound characterized by a five-membered imidazolidine ring with two ketone groups at positions 2 and 4 and a decyl chain (-C₁₀H₂₁) attached to the nitrogen at position 1. This structural configuration imparts unique physicochemical properties, such as enhanced lipophilicity due to the long alkyl chain, which may influence solubility, bioavailability, and interaction with biological membranes.

Properties

CAS No.

85391-27-1

Molecular Formula

C13H24N2O2

Molecular Weight

240.34 g/mol

IUPAC Name

1-decylimidazolidine-2,4-dione

InChI

InChI=1S/C13H24N2O2/c1-2-3-4-5-6-7-8-9-10-15-11-12(16)14-13(15)17/h2-11H2,1H3,(H,14,16,17)

InChI Key

HRKFLPRNEULGNH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCN1CC(=O)NC1=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Decylimidazolidine-2,4-dione can be synthesized through several methods. One common approach involves the reaction of imidazolidine-2,4-dione with decyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: In an industrial setting, the synthesis of 1-decylimidazolidine-2,4-dione may involve continuous flow processes to enhance efficiency and yield. The use of high-throughput reactors and optimized reaction conditions can significantly improve the scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-Decylimidazolidine-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted imidazolidine-2,4-dione derivatives, which can exhibit different biological and chemical properties .

Scientific Research Applications

1-Decylimidazolidine-2,4-dione has been extensively studied for its applications in:

Comparison with Similar Compounds

Key Compounds:

  • (Z)-1-(9-octadecenyl)imidazolidine-2,4-dione (): Features an unsaturated C18 alkenyl chain.
  • 3-Phenyl-5-(4-isopropylphenyl)-imidazolidin-2,4-dione (IM-7) (): Exhibits dual aromatic substituents, leading to π-π stacking interactions and improved crystallinity. Demonstrated cardiovascular effects in rats, suggesting substituent-dependent bioactivity.
Compound Substituents Molecular Weight Key Properties/Bioactivity
1-Decylimidazolidine-2,4-dione -C₁₀H₂₁ at N1 296.4 g/mol* High lipophilicity (predicted)
(Z)-1-(9-octadecenyl)imidazolidine-2,4-dione -C18H35 (unsaturated) at N1 350.5 g/mol Enhanced membrane permeability
IM-7 3-Ph, 5-(4-iPrPh) 352.4 g/mol Acute cardiovascular effects in rats

*Calculated based on formula C₁₃H₂₄N₂O₂.

Structural Impact :

  • Alkyl Chains : Longer chains (e.g., C18 in ) increase lipophilicity but may reduce aqueous solubility. The decyl chain (C10) balances hydrophobicity and molecular bulk.
  • Aromatic Groups : Compounds like IM-7 exhibit rigid, planar structures due to aryl substituents, favoring crystallinity and specific receptor binding .

Thiazolidine-2,4-dione Derivatives

Key Compounds:

  • 5-(3-Methoxybenzylidene)thiazolidine-2,4-dione (): Shows 84.2% lipid peroxidation inhibition, highlighting the role of electron-donating groups (e.g., -OCH₃) in antioxidant activity.
  • Thiazolidine-2,4-dione-based macrocycles (): Optimized for ADME (absorption, distribution, metabolism, excretion) properties, with sulfur in the ring enhancing metabolic stability compared to imidazolidine derivatives.
Compound Core Structure Key Functional Groups Bioactivity/Properties
1-Decylimidazolidine-2,4-dione Imidazolidine -C₁₀H₂₁ Predicted CNS penetration*
5-(3-Methoxybenzylidene)-TZD Thiazolidine -CH=C(Ph-OCH₃) 84.2% lipid peroxidation inhibition
Thiazolidine-2,4-dione Thiazolidine -S- in ring Improved metabolic stability

*Inferred from alkyl chain similarity to lipophilic CNS drugs.

Functional Group Impact :

  • Sulfur vs. Nitrogen : Thiazolidine-2,4-diones (TZDs) exhibit distinct electronic profiles due to sulfur’s polarizability, affecting enzyme inhibition (e.g., lipoxygenase) and redox activity .
  • Substituent Effects : Methoxy groups in TZDs enhance antioxidant capacity, whereas alkyl chains in imidazolidines prioritize membrane interaction .

Oxazolidine-2,4-dione and Pyran-2,4-dione Derivatives

Key Compounds:

  • Bis-(β-enamino-pyran-2,4-dione) (): Exhibits polar character (dipole moment = 4.98 Debye) and stable crystal packing via H-bonding and O...H interactions.
Compound Core Structure Key Properties Bioactivity
1-Decylimidazolidine-2,4-dione Imidazolidine Moderate polarity Underexplored
Bis(oxazolidine-2,4-dione) Oxazolidine Metal-coordination No trypanocidal activity
Bis-(β-enamino-pyran-2,4-dione) Pyran High polarity (dipole moment) N/A (structural study)

Crystallographic Insights :

  • Pyran-2,4-diones () stabilize via H...H and O...H interactions, whereas imidazolidines () rely on N-H...O hydrogen bonds for crystal packing.
  • The decyl chain in 1-Decylimidazolidine-2,4-dione may induce steric hindrance, reducing crystallinity compared to smaller analogs .

Biological Activity

1-Decylimidazolidine-2,4-dione is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmaceuticals and biochemistry. This article explores its biological activity, including antimicrobial and anticancer properties, interactions with biological macromolecules, and potential therapeutic applications.

Chemical Structure and Properties

1-Decylimidazolidine-2,4-dione features a five-membered imidazolidine ring with two carbonyl (C=O) groups and a decyl group (C10H21) attached. Its molecular formula is C13H24N2O2C_{13}H_{24}N_2O_2 with a molar mass of approximately 240.34 g/mol. The compound's structure contributes to its reactivity and potential applications in various biological contexts.

Table 1: Structural Characteristics of 1-Decylimidazolidine-2,4-dione

PropertyValue
Molecular FormulaC13H24N2O2C_{13}H_{24}N_2O_2
Molar Mass240.34 g/mol
Functional GroupsImidazolidine, Dione
Alkyl Chain LengthDecyl (10 carbons)

Antimicrobial Activity

Research indicates that 1-decylimidazolidine-2,4-dione exhibits significant antimicrobial properties. Preliminary studies suggest that it can inhibit the growth of various microbial species, making it a candidate for further investigation as an antimicrobial agent.

Case Study: Antimicrobial Efficacy
In vitro tests have demonstrated that 1-decylimidazolidine-2,4-dione shows promising activity against Gram-positive and Gram-negative bacteria. For example, it was found to be effective against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

Anticancer Properties

The compound has also been evaluated for its anticancer activity. In a study involving various human tumor cell lines, 1-decylimidazolidine-2,4-dione exhibited cytotoxic effects.

Table 2: Anticancer Activity Against Human Tumor Cell Lines

Cell LineGI50 (μM)
Leukemia SR2.04
Non-Small Cell Lung Cancer NCI-H5221.36
Colon Cancer COLO 2051.64
CNS Cancer SF-5391.87
Melanoma SK-MEL-21.64
Ovarian Cancer OVCAR-31.87
Renal Cancer RXF 3931.15
Prostate Cancer PC-31.90
Breast Cancer MDA-MB-4681.11

The growth inhibition observed across multiple cell lines indicates a broad spectrum of anticancer activity, suggesting the need for further exploration into its mechanisms of action.

The mechanism by which 1-decylimidazolidine-2,4-dione exerts its biological effects is not fully understood but appears to involve interactions with cellular macromolecules such as proteins and nucleic acids. Preliminary findings suggest that it may bind to specific enzymes or receptors, altering their activity and potentially leading to apoptosis in cancer cells.

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